molecular formula C17H17F3N2O6 B11063868 methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate

methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate

Cat. No.: B11063868
M. Wt: 402.32 g/mol
InChI Key: CPGUPWCTPKCUSN-UHFFFAOYSA-N
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Description

METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and the dimethoxybenzoyl moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrrole ring play crucial roles in its activity, influencing its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE include:

Uniqueness

What sets METHYL 4-[(3,4-DIMETHOXYBENZOYL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17F3N2O6

Molecular Weight

402.32 g/mol

IUPAC Name

methyl 4-[(3,4-dimethoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C17H17F3N2O6/c1-8-12(14(24)28-4)16(15(25)21-8,17(18,19)20)22-13(23)9-5-6-10(26-2)11(7-9)27-3/h5-7H,1-4H3,(H,21,25)(H,22,23)

InChI Key

CPGUPWCTPKCUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC

Origin of Product

United States

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